1-(3-Bromophenyl)cyclopropanecarboxylic acid chemical properties
1-(3-Bromophenyl)cyclopropanecarboxylic acid chemical properties
An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a synthetically versatile organic compound of significant interest to researchers in medicinal chemistry and materials science. As a disubstituted cyclopropane derivative, it combines the unique conformational and electronic properties of a strained three-membered ring with the synthetic handles of a carboxylic acid and a brominated phenyl group. The cyclopropyl moiety is an increasingly important structural motif in drug discovery, known for enhancing metabolic stability, binding affinity, and potency.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable building block.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(3-Bromophenyl)cyclopropanecarboxylic acid are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.
Core Chemical Data
A summary of the key identifiers and physical properties for 1-(3-Bromophenyl)cyclopropanecarboxylic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [2] |
| CAS Number | 22267-87-8 | [3] |
| Appearance | Solid | |
| MDL Number | MFCD07374441 | |
| SMILES String | Brc1cc(ccc1)C2(CC2)C(=O)O | |
| InChI Key | MYDCJGVBYNDHIC-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 1-(3-Bromophenyl)cyclopropanecarboxylic acid.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the 3-bromophenyl ring will appear in the aromatic region (typically δ 7.0-7.8 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, often above δ 12 ppm.[4]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides key structural information. The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm.[4] The aromatic carbons will appear between δ 120-145 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The quaternary carbon and the two CH₂ carbons of the cyclopropane ring will be observed in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by two characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be visible from approximately 2500 to 3300 cm⁻¹.[4] A strong, sharp absorption for the carbonyl (C=O) stretch will appear between 1710 and 1760 cm⁻¹.[4]
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Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis Methodology
The synthesis of 1-arylcyclopropanecarboxylic acids can be achieved through several routes. A common and effective method involves the cyclization of an arylacetonitrile with a 1,2-dihaloethane under phase-transfer catalysis conditions, followed by hydrolysis of the resulting nitrile.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanecarbonitrile
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To a vigorously stirred solution of 50% aqueous sodium hydroxide, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Add a mixture of 3-bromophenylacetonitrile (1.0 eq.) and 1,2-dibromoethane (1.5 eq.).
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Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the target nitrile.
Step 2: Hydrolysis to 1-(3-Bromophenyl)cyclopropanecarboxylic acid
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Reflux the 1-(3-bromophenyl)cyclopropanecarbonitrile from Step 1 in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water, or a strong base (e.g., NaOH or KOH) in an alcohol/water mixture.
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Continue heating for several hours until the reaction is complete (monitored by TLC).
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If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. Collect the precipitated solid by filtration.
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If using basic hydrolysis, cool the mixture, remove the alcohol under reduced pressure, and acidify the aqueous solution with concentrated HCl until a precipitate forms.
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Collect the solid product by filtration, wash with cold water, and dry to afford 1-(3-bromophenyl)cyclopropanecarboxylic acid.
Synthesis Workflow Diagram
Chemical Reactivity and Derivatization
1-(3-Bromophenyl)cyclopropanecarboxylic acid possesses two primary reactive sites: the carboxylic acid group and the bromophenyl ring. This dual reactivity makes it a highly valuable intermediate for building molecular complexity.
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Reactions of the Carboxylic Acid : The -COOH group can undergo a range of standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., HATU, EDC), to an acid chloride with thionyl chloride, or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental for incorporating the cyclopropyl scaffold into larger molecules.[5]
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Reactions of the Bromophenyl Ring : The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed at this position to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the phenyl ring substituent.
Derivatization Pathways Diagram
Applications in Drug Discovery
The structural features of 1-(3-Bromophenyl)cyclopropanecarboxylic acid make it a privileged scaffold in medicinal chemistry.
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Role of the Cyclopropyl Ring : The cyclopropane ring is not merely a small cycloalkane; its strained nature imparts unique properties. It acts as a "rigid" bioisostere for gem-dimethyl groups or alkynes, locking conformations and potentially increasing binding affinity to biological targets.[1] This conformational rigidity can reduce the entropic penalty of binding. Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]
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As a Versatile Synthetic Intermediate : The dual reactivity of this molecule allows for its use in constructing diverse libraries of compounds for high-throughput screening. For example, derivatives of this acid have been investigated as potential kinase inhibitors. In one study, a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a lead compound for inhibiting Aurora A kinase, a protein implicated in cancer, demonstrating the utility of the bromophenyl-acid scaffold in generating biologically active molecules.[6] The ability to modify both the acid and the phenyl portions of the molecule provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties in drug development campaigns.[7]
Safety and Handling
Based on supplier safety data, 1-(3-Bromophenyl)cyclopropanecarboxylic acid is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It is also associated with skin and eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a high-value chemical building block for research and development. Its well-defined structure, characterized by distinct spectroscopic signatures, combined with the strategic placement of two versatile functional groups, provides a robust platform for the synthesis of complex molecular architectures. Its growing importance in medicinal chemistry, particularly in the design of kinase inhibitors and other therapeutics, underscores its role as a key intermediate for creating novel compounds with enhanced pharmacological profiles.
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